molecular formula C21H18Cl2N2O B12482641 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12482641
M. Wt: 385.3 g/mol
InChI Key: GIWBFLVSLARVJP-UHFFFAOYSA-N
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Description

The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE is a complex organic molecule that features an indole core, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

This can be achieved through a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Finally, the furan ring is introduced through a nucleophilic substitution reaction. The indole-dichlorophenyl intermediate reacts with furan-2-ylmethylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as a neuroprotectant by preventing neuronal cell death through the PI3-kinase pathway . Additionally, it may exert anti-inflammatory effects by modulating cytokine production and signaling pathways .

Comparison with Similar Compounds

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE: can be compared with other indole and furan derivatives:

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(FURAN-2-YLMETHYL)AMINE .

Properties

Molecular Formula

C21H18Cl2N2O

Molecular Weight

385.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C21H18Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-10,14,24H,11-13H2

InChI Key

GIWBFLVSLARVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CNCC4=CC=CO4

Origin of Product

United States

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